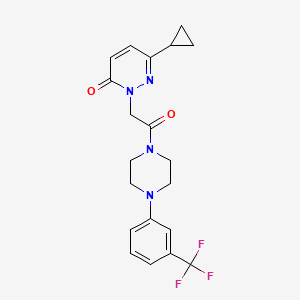

6-cyclopropyl-2-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

説明

This compound belongs to the pyridazin-3(2H)-one family, characterized by a bicyclic pyridazinone core substituted with a cyclopropyl group at position 6 and a 2-oxo-ethyl-piperazine moiety at position 2. Pyridazinone derivatives are widely studied for their pharmacological properties, including anticancer, anti-inflammatory, and antinociceptive activities .

特性

IUPAC Name |

6-cyclopropyl-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O2/c21-20(22,23)15-2-1-3-16(12-15)25-8-10-26(11-9-25)19(29)13-27-18(28)7-6-17(24-27)14-4-5-14/h1-3,6-7,12,14H,4-5,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWWKIRKYGRAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-Cyclopropyl-2-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound has the following chemical properties:

- Molecular Formula : C₁₄H₁₈F₃N₃O₂

- Molecular Weight : 303.31 g/mol

- CAS Number : 2034499-14-2

- Melting Point : Not specified in available literature

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to cross the blood-brain barrier.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that administration of related compounds resulted in significant reductions in immobility time in the forced swim test, suggesting potential antidepressant activity.

Antipsychotic Properties

The compound's structure suggests potential antipsychotic effects, as it shares similarities with known antipsychotic agents. In vitro studies have shown that it can inhibit dopamine D2 receptor activity, which is a common target for antipsychotic drugs.

Analgesic Activity

Preliminary studies indicate that this compound may possess analgesic properties. In animal models, it has been observed to reduce pain responses in formalin and thermal pain tests. The exact mechanism remains under investigation but may involve modulation of pain pathways through opioid receptors.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in forced swim test | |

| Antipsychotic | D2 receptor inhibition | |

| Analgesic | Decreased pain response |

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, the administration of this compound resulted in a statistically significant decrease in depressive-like behaviors compared to the control group. The study utilized both behavioral assays and biochemical markers to assess the impact on serotonin levels.

Case Study 2: Antipsychotic Potential

A recent investigation into the pharmacological profile of this compound highlighted its potential as an antipsychotic agent. It was found to significantly block D2 receptors in vitro and showed promise in reducing hyperactivity in animal models induced by amphetamine.

科学的研究の応用

Anticancer Potential

Research has indicated that compounds similar to 6-cyclopropyl-2-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one exhibit significant anticancer properties. The structure contains motifs that are often associated with kinase inhibition and cytotoxic activity against various cancer cell lines.

- Mechanism of Action :

-

Case Studies :

- In studies involving derivatives of similar structures, compounds have shown IC50 values comparable to established anticancer drugs like sorafenib and cisplatin. For instance, certain derivatives demonstrated effective cytotoxicity against pancreatic and hepatocarcinoma cell lines with IC50 values ranging from 10 to 15 μM .

Structure-Activity Relationship (SAR)

The structural components of this compound play a critical role in its biological activity:

| Structural Feature | Description | Impact on Activity |

|---|---|---|

| Cyclopropyl Group | Enhances lipophilicity and may improve binding affinity to target proteins | Increases potency against cancer cell lines |

| Trifluoromethyl Phenyl Ring | Contributes to electronic properties and steric effects | Modulates biological activity through receptor interactions |

| Pyridazine Core | Provides a scaffold for further modifications | Essential for maintaining the biological activity |

Research Findings

Recent studies have utilized this compound in various experimental settings:

- In Vitro Studies :

- In Vivo Studies :

類似化合物との比較

Structural and Functional Comparison with Analogous Pyridazinone Derivatives

Core Structure Modifications

The pyridazin-3(2H)-one scaffold is common in medicinal chemistry. Key structural analogs include:

Key Observations :

- Position 6 : The cyclopropyl group in the target compound may confer metabolic stability compared to bulkier aryl groups (e.g., phenyl or 4-methylphenyl), which are prone to oxidative metabolism .

- Position 2 : The 2-oxo-ethyl-piperazine chain in the target compound differs from propyl-linked piperazines in analogs. This shorter chain may reduce conformational flexibility but enhance selectivity for specific receptors .

Piperazine Modifications

Piperazine rings are critical for receptor binding. Comparisons include:

The trifluoromethyl group in the target compound likely improves both binding affinity (via hydrophobic interactions) and resistance to enzymatic degradation compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。